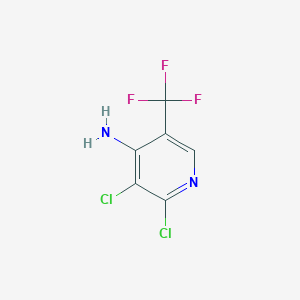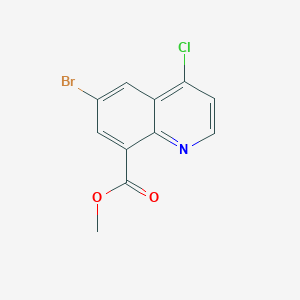![molecular formula C20H27NO B1451643 N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline CAS No. 1040689-28-8](/img/structure/B1451643.png)
N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline
Übersicht
Beschreibung
N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline (IPDM) is an organic compound that has recently been studied for its potential applications in scientific research. IPDM is an aniline derivative with an isopentyloxy side chain attached to the benzene ring. The compound has been studied for its potential use in synthesizing other compounds, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Frustrated Lewis Pair Behavior
One study investigates the reactions of various anilines, including N,N-dimethylaniline, with Lewis acids to form frustrated Lewis pairs (FLPs), highlighting their potential in catalysis and synthesis (Voss et al., 2012). FLPs exhibit unique reactivity patterns useful in small molecule activation and hydrogenation reactions, indicating potential applications of similar aniline derivatives in catalytic processes Voss et al., 2012.
Synthesis of Carbazomycin B
Another study focuses on the synthesis of carbazomycin B, an antibiotic, through radical arylation of benzene derivatives, demonstrating the utility of dimethylanilines in synthesizing complex organic molecules (Crich & Rumthao, 2004). This process underscores the role of anilines in pharmaceutical synthesis and the development of new therapeutic agents Crich & Rumthao, 2004.
DNA Adduct Formation
Research on the formation of DNA adducts by N-acetoxy-3,5-dimethylaniline explores the compound's interactions with DNA, providing insights into its mutagenic potential and mechanisms of action (Cui et al., 2007). Understanding these interactions can contribute to the study of carcinogenesis and the development of strategies to mitigate the risks associated with exposure to aromatic amines Cui et al., 2007.
Anticorrosion Properties
A study on the synthesis and anticorrosion properties of poly(2,3-dimethylaniline) doped with phosphoric acid illustrates the application of aniline derivatives in materials science, particularly in protecting metals against corrosion (Ma et al., 2013). This research points to the potential use of similar compounds in developing new anticorrosive coatings Ma et al., 2013.
Electrophilic Substitution Reactions
The reactivity of dialkylaniline radical cations with nucleophiles to form para-substituted dialkylanilines highlights the utility of aniline derivatives in synthetic organic chemistry, offering pathways for the synthesis of various aromatic compounds (Kirchgessner et al., 2006). Such reactions are fundamental in the design and synthesis of complex organic molecules Kirchgessner et al., 2006.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-20-9-6-18(7-10-20)14-21-19-8-5-16(3)17(4)13-19/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHLFUFSBBFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
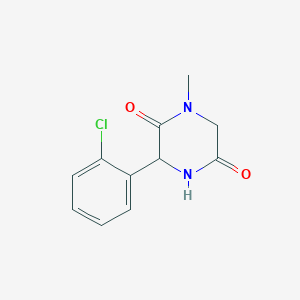
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
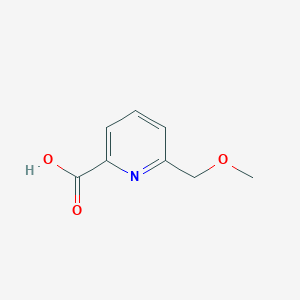
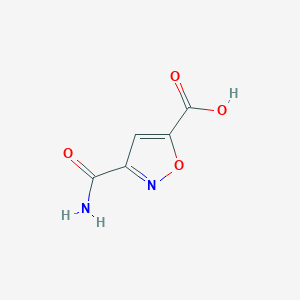
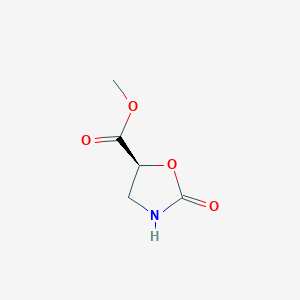
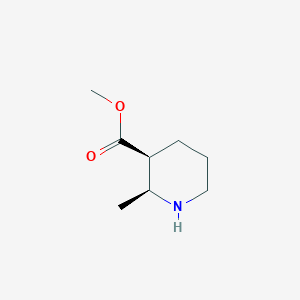
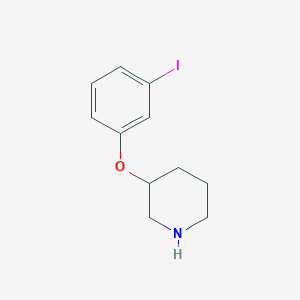
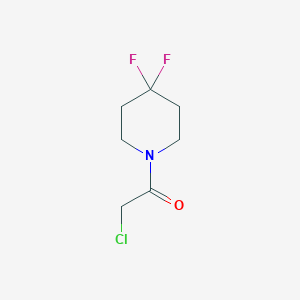
![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)
